molecular formula C6H4BrFO B138123 2-Bromo-5-fluorophenol CAS No. 147460-41-1

2-Bromo-5-fluorophenol

Cat. No. B138123
M. Wt: 191 g/mol
InChI Key: HUVAOAVBKOVPBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenol is a halogenated phenol compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and fluorine atoms on the phenolic ring makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-5-fluorophenol has been explored in several studies. For instance, the synthesis of fluorenones was achieved through the photoinduced homolysis of 2-bromoarylketones followed by Pschorr cyclization, demonstrating the influence of substituents on the reactivity of the derived radicals . Additionally, 2-Bromo-5-fluorophenol itself has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, showcasing its utility in light-promoted reactions . The radiosynthesis of 4-[18F]Fluorophenol from a related iodonium bromide compound also highlights the relevance of halogenated phenols in the preparation of radiopharmaceuticals .

Molecular Structure Analysis

The molecular structure of halogenated phenols, including those similar to 2-Bromo-5-fluorophenol, has been characterized using various spectroscopic techniques. For example, a Schiff-base molecule derived from a related compound was analyzed using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, providing insights into the electronic properties and molecular geometry .

Chemical Reactions Analysis

2-Bromo-5-fluorophenol and its derivatives participate in a range of chemical reactions. The fluoroalkylation of alkenes and alkynes using 2-bromophenol as a catalyst involves an electron donor-acceptor complex mechanism . Schiff base monomers derived from bromobenzaldehyde and aminophenols have been synthesized and further converted to polyphenol derivatives through oxidative polycondensation . Moreover, the synthesis of 2-amino-5-[18F]fluoropyridines via a radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate demonstrates the compound's role in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Bromo-5-fluorophenol have been extensively studied. Schiff base compounds derived from bromobenzaldehyde were characterized to determine their thermal, optical, electrochemical, and fluorescent properties . The synthesis and characterization of a Schiff-base molecule involving 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol provided insights into its vibrational frequencies, electronic properties, and molecular electrostatic potential . Additionally, the antioxidant and anticholinergic activities of bromophenol derivatives were investigated, revealing their potential biological activities .

Scientific Research Applications

  • Chemical Synthesis
    • 2-Bromo-5-fluorophenol is a halogenated compound that is often used as a building block in chemical synthesis . It is commonly used in the synthesis of various organic compounds .
  • Pharmaceutical Research

    • 2-Bromo-5-fluorophenol could potentially be used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for antitumor and anti-inflammatory applications .
  • Material Science and Engineering

    • 2-Bromo-5-fluorophenol could potentially be used as a precursor in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .
  • Selective Ortho-Bromination

    • 2-Bromo-5-fluorophenol can be used in the selective and efficient generation of ortho-brominated para-substituted phenols .
    • The outcomes of these syntheses would be new ortho-brominated para-substituted phenols, the properties of which would depend on the specific reactions used .
  • Research & Development

    • 2-Bromo-5-fluorophenol is often used for research and development purposes . It’s not typically used for medicinal, household, or other uses .
    • The outcomes of these research activities would be new knowledge or understanding about the properties and reactions of 2-Bromo-5-fluorophenol .

Safety And Hazards

2-Bromo-5-fluorophenol is considered hazardous. It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

properties

IUPAC Name

2-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVAOAVBKOVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369179
Record name 2-Bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorophenol

CAS RN

147460-41-1
Record name 2-Bromo-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147460-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
Number of citations: 18 pubs.acs.org
E Yoshioka, Y Yamaoka, S Shimada… - Chemical and …, 2023 - jstage.jst.go.jp
… First, 2-bromo-5-fluorophenol 3 was reacted with hexamethyldisilazane (HMDS), to produce the O-trimethylsilylated intermediate. Subsequently, the in situ-generated O-…
Number of citations: 5 www.jstage.jst.go.jp
J Desroches, A Gilbert, C Houle, JF Paquin - Synthesis, 2017 - thieme-connect.com
… (E)-3-(Pentafluorosulfanyl)allyl 4-methylbenzenesulfonate (0.59 mmol) was engaged in the general procedure with 2-bromo-5-fluorophenol to afford 8c as a white solid (182 mg, 86%) …
Number of citations: 11 www.thieme-connect.com
F Burkamp, SR Fletcher - Journal of heterocyclic chemistry, 2002 - Wiley Online Library
… As depicted in Scheme 2, 2-bromo-5-fluorophenol (7) was converted into the corresponding thiophenol (8) [ 8 ] following the precedent of Newman and Kwart [4]. In accordance with …
Number of citations: 10 onlinelibrary.wiley.com
S Venkatraman, F Velazquez, S Gavalas, W Wu… - Bioorganic & Medicinal …, 2014 - Elsevier
… Alkylation of 2-bromo-5-fluorophenol with diethyl acetal of bromoacetaldehyde followed by cyclization of the resulted ether with polyphosphoric acid yielded furan 4. Halogen metal …
Number of citations: 10 www.sciencedirect.com
A Carocci, A Catalano, F Corbo, A Duranti… - Tetrahedron …, 2000 - Elsevier
… Thus, we got inspiration from a patent by Synthelabo scientists 13 who condensed (S)-N-tert-butyloxycarbonyl(Boc)-2-aminopropanol with 2-bromo-5-fluorophenol under Mitsunobu …
Number of citations: 60 www.sciencedirect.com
HH Chou, YK Li, YH Chen, CC Chang… - … Applied Materials & …, 2013 - ACS Publications
… Acetone (10 mL), 2-bromo-5-fluorophenol (1.1 mL, 10 mmol), and CH 3 I (0.93 mL, 15 mmol) were added to a flask containing K 2 CO 3 (2.4 g, 17 mmol). After the mixture had been …
Number of citations: 41 pubs.acs.org
SH Boyer, A Gonzalez-de-Castro… - … Process Research & …, 2021 - ACS Publications
… 2-Bromo-5-fluorophenol (5) was converted to tert-butyl carbonate 6; treatment with LDA effected deprotonation and acyl transfer, after which the resulting phenol was reprotected, …
Number of citations: 10 pubs.acs.org
J Klosener, TM Peters… - Chemical research in …, 2009 - ACS Publications
… 2,2′,4,4′-Tetrabromodiphenyl iodonium chloride (0.5 g, 0.79 mmol) and 2-bromo-5-fluorophenol (0.30 g, 1.58 mmol) were diluted in 15 mL of dimethyl formamide (DMF). Sodium …
Number of citations: 3 pubs.acs.org
RM Oballa, L Belair, WC Black, K Bleasby… - Journal of medicinal …, 2011 - ACS Publications
… a solution of tert-butyl 4-hydroxypiperidine-l-carboxylate (50.6 g, 251 mmol) and di-tert-butyl azodicarboxylate (71.0 g, 308 mmol) in THF (350 mL) was added 2-bromo-5-fluorophenol (…
Number of citations: 134 pubs.acs.org

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